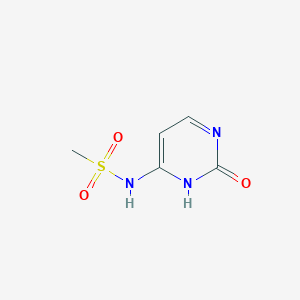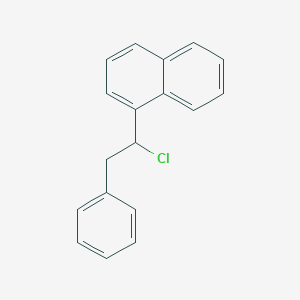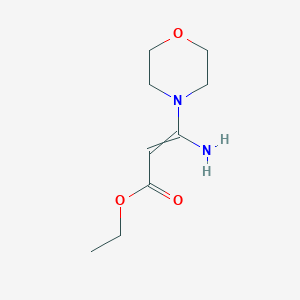
Ethyl 3-amino-3-(morpholin-4-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-3-(morpholin-4-yl)prop-2-enoate is an organic compound that features a morpholine ring, an amino group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-3-(morpholin-4-yl)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with morpholine and an appropriate amine under basic conditions. The reaction typically proceeds via a Michael addition mechanism, where the nucleophilic amine attacks the electrophilic carbon-carbon double bond of the acrylate, followed by cyclization to form the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(morpholin-4-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted morpholine derivatives.
Scientific Research Applications
Ethyl 3-amino-3-(morpholin-4-yl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-3-(morpholin-4-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2- { [2- (Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: This compound also features a morpholine ring and is known for its anti-inflammatory and anti-tumor activities.
5-arylidene derivatives of 2-((2-fluoro-3-(morpholine-4-carbonyl) phenyl) imino) thiozolidin-4-one: These compounds exhibit promising antimicrobial and antioxidant properties.
Uniqueness
Ethyl 3-amino-3-(morpholin-4-yl)prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
118082-82-9 |
|---|---|
Molecular Formula |
C9H16N2O3 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl 3-amino-3-morpholin-4-ylprop-2-enoate |
InChI |
InChI=1S/C9H16N2O3/c1-2-14-9(12)7-8(10)11-3-5-13-6-4-11/h7H,2-6,10H2,1H3 |
InChI Key |
MRZQFYZLUGKIRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(N)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one](/img/structure/B14310802.png)
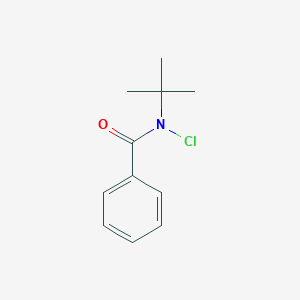
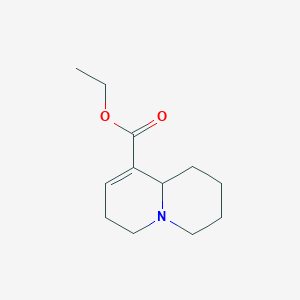
![N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide](/img/structure/B14310828.png)
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
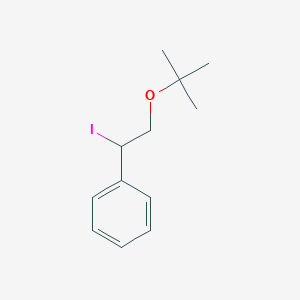
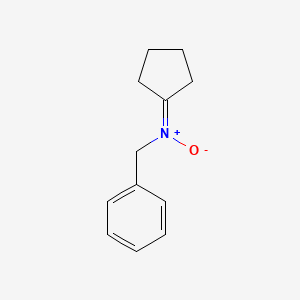
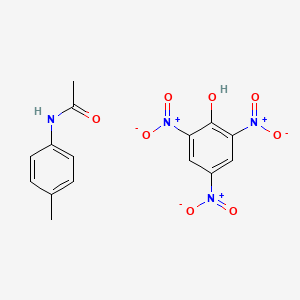
![[(Bicyclo[4.3.1]dec-3-en-10-ylidene)methyl](trimethyl)silane](/img/structure/B14310842.png)
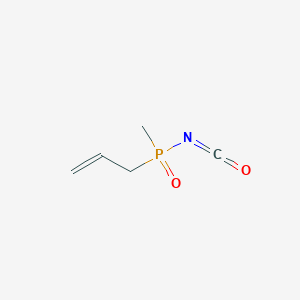
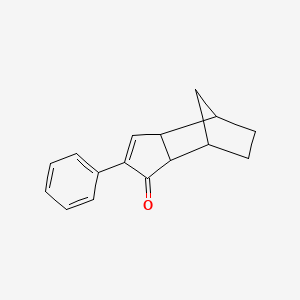
![6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol](/img/structure/B14310858.png)
